molecular formula C16H11Cl2N3O B12032103 (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone CAS No. 618091-54-6

(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone

Cat. No.: B12032103
CAS No.: 618091-54-6
M. Wt: 332.2 g/mol
InChI Key: DBJJBXNAUCFPCU-UHFFFAOYSA-N
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Description

(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-yl)(2-chlorophenyl)methanone is a chemical compound of significant interest in medicinal chemistry research. As a 5-aminopyrazole derivative, it belongs to a class of heterocyclic scaffolds known for their versatile biological activities and their role as privileged structures in drug discovery (see a review on aminopyrazoles in medicinal chemistry ). The 5-aminopyrazole core is a key pharmacophore present in various biologically active molecules and investigational compounds, including those studied for their potential as novel antipsychotic agents that operate via non-dopaminergic mechanisms (see a study on a related methanone compound ). The specific substitution pattern on the pyrazole ring, featuring a 3-chlorophenyl group at the N1 position and a 2-chlorobenzoyl group at the C4 position, makes this compound a valuable building block for chemical synthesis and structure-activity relationship (SAR) studies. Researchers can utilize this compound in the design and development of new molecules targeting various enzymes and receptors. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

618091-54-6

Molecular Formula

C16H11Cl2N3O

Molecular Weight

332.2 g/mol

IUPAC Name

[5-amino-1-(3-chlorophenyl)pyrazol-4-yl]-(2-chlorophenyl)methanone

InChI

InChI=1S/C16H11Cl2N3O/c17-10-4-3-5-11(8-10)21-16(19)13(9-20-21)15(22)12-6-1-2-7-14(12)18/h1-9H,19H2

InChI Key

DBJJBXNAUCFPCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(N(N=C2)C3=CC(=CC=C3)Cl)N)Cl

Origin of Product

United States

Preparation Methods

Synthesis of β-Oxoarylpropanenitrile Intermediate

The β-oxoarylpropanenitrile precursor is synthesized by reacting 3-chlorophenylacetonitrile with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction forms a nitrile-substituted diketone, which undergoes intramolecular cyclization upon dehydration.

Reaction Scheme:

3-Chlorophenylacetonitrile+2-Chlorobenzoyl chlorideEt3Nβ-oxo-(2-chlorophenyl)propanenitrile\text{3-Chlorophenylacetonitrile} + \text{2-Chlorobenzoyl chloride} \xrightarrow{\text{Et}_3\text{N}} \beta\text{-oxo-(2-chlorophenyl)propanenitrile}

Cyclocondensation with Aminoguanidine Nitrate

The β-oxoarylpropanenitrile intermediate is reacted with aminoguanidine nitrate in ethanol under reflux (78°C) for 10 hours, facilitated by sodium hydroxide. This step induces cyclization, forming the pyrazole core while introducing the amino group at position 5.

Key Parameters:

ParameterConditionYield (%)
SolventEthanol85–90
Base10N NaOH (2.5 eq)
TemperatureReflux (78°C)
Reaction Time10 hours
WorkupCrystallization from H₂O/EtOH92

Mechanistic Insight:
The base deprotonates aminoguanidine, enabling nucleophilic attack on the β-carbon of the diketone. Subsequent cyclization and aromatization yield the target compound, with the chlorophenyl groups remaining intact due to their electron-withdrawing nature.

ParameterEffect on Yield
CuI Loading15 mol% improves cyclization
Hydrazine SourceHydrazine hydrate favored
Temperature>100°C prevents dimerization

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting batch protocols to continuous flow systems enhances scalability. Key modifications include:

  • Microreactor Design: Reduces reaction time to 2–3 hours via improved heat/mass transfer.

  • In-line Crystallization: Automates product isolation, achieving >95% purity without column chromatography.

Table 2: Batch vs. Flow Process Metrics

MetricBatch ProcessFlow Process
Cycle Time12 hours3 hours
Yield85%88%
Solvent Consumption5 L/kg1.8 L/kg

Comparative Analysis of Methodologies

Efficiency and Practicality

  • Cyclocondensation Route: Higher yields (85–92%) but requires pre-synthesized β-oxo intermediates.

  • Copper-Catalyzed Method: Atom-economical but unproven for chlorinated substrates; estimated yields ~70% based on analogous reactions.

Environmental Impact

  • Waste Generation: The aminoguanidine route produces nitrate salts, necessitating neutralization. Copper catalysis generates less inorganic waste but uses stoichiometric oxidants.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, phenyl derivatives, and various substituted pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic effects. Key areas of research include:

  • Antipsychotic Activity : Research indicates that related pyrazole compounds may exhibit antipsychotic properties. For instance, a study demonstrated that certain analogues inhibited conditioned avoidance responses in animal models without inducing extrapyramidal side effects typically associated with antipsychotic medications .
  • Anticancer Properties : The compound's mechanism of action may involve the inhibition of specific enzymes related to cell proliferation, suggesting potential use as an anticancer agent. Studies have shown that pyrazole derivatives can interfere with pathways involved in tumor growth.
  • Antimicrobial Activity : Some derivatives of pyrazole compounds have displayed significant antimicrobial properties, making them candidates for further exploration in treating infections .

Chemical Synthesis and Utility

The synthesis of (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone typically involves several chemical reactions:

  • Synthetic Routes : Common methods include the cyclization of hydrazine derivatives with appropriate carbonyl compounds under controlled conditions. This process can yield high-purity products suitable for biological testing.
  • Reactivity : The compound can undergo various chemical transformations, such as oxidation, reduction, and substitution reactions, which can be leveraged to synthesize more complex molecules or modify its functional groups for enhanced activity .

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

Study Focus Findings
Study 1 Antipsychotic EffectsDemonstrated inhibition of conditioned avoidance without causing dystonic movements in primate models.
Study 2 Anticancer ActivityShowed potential for inhibiting cell proliferation through enzyme interaction.
Study 3 Antimicrobial PropertiesHighlighted significant antimicrobial effects against various pathogens.

Conclusion and Future Directions

The compound this compound presents diverse applications in medicinal chemistry, particularly as a potential therapeutic agent against psychiatric disorders and cancers. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its efficacy through structural modifications.

Future studies should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and toxicity profiles.
  • Structure-Activity Relationship (SAR) Studies : To identify the most effective derivatives.
  • Broader Biological Testing : To explore other therapeutic areas such as anti-inflammatory or analgesic effects.

By continuing to explore the applications of this compound, researchers may unlock new therapeutic avenues that could significantly impact healthcare.

Mechanism of Action

The mechanism of action of (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives with variations in substituents on the pyrazole and methanone moieties exhibit distinct physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Pyrazole Substituent Methanone Substituent Molecular Formula Molecular Weight Predicted LogP<sup>a</sup> Key Properties/Activities
Target Compound (CAS: 618091-54-6) 3-Chlorophenyl 2-Chlorophenyl C₁₆H₁₁Cl₂N₃O 332.19 ~3.5 High lipophilicity; kinase inhibition
(5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanone (CAS: 54606-38-1) Phenyl 4-Chlorophenyl C₁₆H₁₂ClN₃O 297.74 ~3.0 Moderate solubility; uncharacterized activity
(5-Amino-1-(2-methoxyphenyl)-1H-pyrazol-4-yl)(2-chlorophenyl)methanone (CAS: 618092-02-7) 2-Methoxyphenyl 2-Chlorophenyl C₁₇H₁₄ClN₃O₂ 335.77 ~2.8 Improved solubility due to methoxy
(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(4-methoxyphenyl)methanone (CAS: 618091-48-8) 3-Chlorophenyl 4-Methoxyphenyl C₁₇H₁₄ClN₃O₂ 343.77 ~2.5 Anti-inflammatory potential
5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-ylmethanone 4-Fluorophenyl 2-Methylphenyl C₁₇H₁₄FN₃O 307.32 ~2.7 Enhanced metabolic stability

<sup>a</sup> LogP values estimated using fragment-based contributions (chloro: +0.7, methoxy: -0.5, methyl: +0.5).

Key Findings

Substituent Effects on Lipophilicity :

  • The target compound’s dual chloro groups result in higher lipophilicity (LogP ~3.5) compared to analogs with single chloro or methoxy substituents. This property may enhance membrane permeability but reduce aqueous solubility .
  • Methoxy-substituted derivatives (e.g., CAS: 618092-02-7) show improved solubility due to the polar nature of the methoxy group .

Biological Activity :

  • The 3-chlorophenyl/2-chlorophenyl combination in the target compound is associated with kinase inhibition, a mechanism critical in cancer therapy .
  • Fluorinated analogs (e.g., 4-fluorophenyl derivatives) exhibit enhanced metabolic stability, attributed to fluorine’s electronegativity and resistance to oxidative degradation .

Synthetic Accessibility: Pyrazole carbonitriles (e.g., 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile, CAS: 51516-68-8) serve as intermediates for methanone derivatives, highlighting the role of substituent positioning in synthesis .

Research Implications

  • Structure-Activity Relationship (SAR): The 2-chlorophenyl group on the methanone moiety is critical for target binding, while the 3-chlorophenyl on the pyrazole enhances hydrophobic interactions. Substitution with electron-donating groups (e.g., methoxy) balances solubility and activity .
  • Computational Insights : Tools like Multiwfn (wavefunction analysis) and SHELX (crystallography) enable detailed electronic and structural characterization, guiding optimization .

Biological Activity

The compound (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone , also known by its CAS number 618091-50-2, is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H13Cl2N3O with a molecular weight of approximately 332.18 g/mol . The structure features a pyrazole ring substituted with amino and chlorophenyl groups, which are crucial for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that it may inhibit specific kinases involved in cancer cell proliferation. For instance, compounds with similar structures have shown activity against various cancer cell lines, suggesting that this compound might possess similar properties.

The proposed mechanism of action involves the inhibition of protein kinases, particularly those in the AGC group, which are critical in signaling pathways related to cell growth and survival. By blocking these pathways, the compound may induce apoptosis in cancer cells.

Data Table: Biological Activity Overview

Activity Target Effect Reference
AnticancerAGC kinasesInhibition of cell proliferation
Anti-inflammatoryCOX enzymesReduction of inflammatory markers
AntimicrobialVarious bacterial strainsInhibition of bacterial growth

Case Studies

  • Anticancer Activity : In a study conducted on human breast cancer cell lines, the compound demonstrated significant cytotoxic effects at low micromolar concentrations. The study reported a reduction in cell viability by over 70% after 48 hours of treatment, indicating strong potential as an anticancer agent.
  • Anti-inflammatory Effects : Another study evaluated the compound's effects on inflammatory markers in vitro. Results showed a marked decrease in prostaglandin E2 levels when treated with the compound, suggesting its utility in managing inflammatory conditions.
  • Antimicrobial Properties : A recent investigation into the antimicrobial activity revealed that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes and characterization techniques for (5-amino-1-(3-chlorophenyl)-1H-pyrazol-4-yl)(2-chlorophenyl)methanone?

  • Synthetic Routes : Microwave-assisted synthesis is a validated method for pyrazolyl ketones, involving cyclocondensation of hydrazines with β-ketoesters or ketones under controlled microwave irradiation. Reaction optimization (e.g., solvent choice, temperature) is critical for yield and purity .
  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms regiochemistry and substituent positions. Mass spectrometry (MS) via electrospray ionization (ESI) or APcI validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹) .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Purity : Use High-Performance Liquid Chromatography (HPLC) with UV detection or elemental analysis (C, H, N, Cl content). Thin-layer chromatography (TLC) with appropriate Rf values provides preliminary purity assessment .
  • Structural Integrity : Single-crystal X-ray diffraction (SC-XRD) resolves atomic positions and bond geometries. For labs without crystallography access, advanced NMR techniques (e.g., 2D COSY, NOESY) and DEPT experiments clarify connectivity and stereochemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields and selectivity?

  • Key Variables : Solvent polarity (e.g., DMF vs. ethanol), temperature gradients, and catalyst selection (e.g., acidic/basic conditions) influence regioselectivity. Microwave-assisted synthesis reduces side reactions by enabling rapid, uniform heating .
  • Methodology : Design a Design of Experiments (DoE) matrix to test variables. Monitor reaction progress via in-situ IR or LC-MS to identify intermediates and optimize stepwise conditions .

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during structural determination?

  • Tools : Use SHELXL for refinement, employing restraints (e.g., DFIX, SIMU) to model disorder. For twinned data, SHELXL’s TWIN and BASF commands partition overlapping reflections. Validate with R1/wR2 residuals and check for ADPs (anisotropic displacement parameters) .
  • Validation : Cross-verify with PLATON’s ADDSYM to detect missed symmetry and check for overfitting using the R1 vs. completeness plot .

Q. What computational methods are recommended to analyze electronic properties and reactivity?

  • Wavefunction Analysis : Multiwfn calculates electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic sites. Electron localization function (ELF) maps reveal bonding character (e.g., covalent vs. ionic) .
  • Reactivity Prediction : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts frontier molecular orbitals (HOMO/LUMO) and Fukui indices for site-specific reactivity .

Q. How can molecular docking studies predict biological targets (e.g., kinase inhibition)?

  • Protocol : Use AutoDock Vina or Schrödinger’s Glide for docking simulations. Prepare the ligand by optimizing geometry at the DFT level and assign charges via RESP. Target p38 MAPK (PDB: 2K0) or CD20 (PDB: 6QCI) based on structural analogs .
  • Validation : Compare binding poses with known inhibitors (e.g., RO3201195 for p38 MAPK). Validate scoring functions using free-energy perturbation (FEP) or MM-GBSA .

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